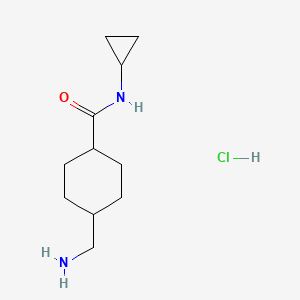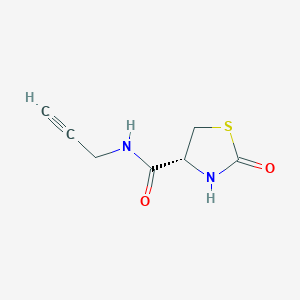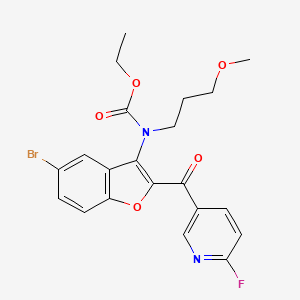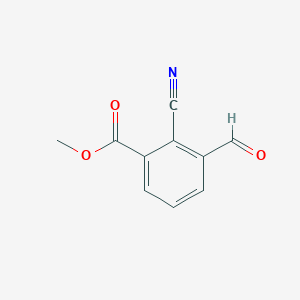![molecular formula C8H13FN2O B1448819 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1803589-22-1](/img/structure/B1448819.png)
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
Overview
Description
“1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol” is a chemical compound with the CAS number 1803589-22-1 . It has a molecular weight of 172.20 and a molecular formula of C8H13FN2O .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a fluoro group at the 5-position and a propan-2-yl group at the 1-position .Scientific Research Applications
Synthesis and Structural Characterization
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol and its derivatives are often a focus in the field of chemistry due to their intriguing structural characteristics and potential applications. These compounds are primarily synthesized through condensation reactions and are structurally characterized using techniques like X-ray single crystal structure determination, providing insights into their molecular geometry and stability. The dihedral angles between the pyrazole and fluoro-substituted rings are of particular interest, aiding in understanding the compound's spatial configuration (Loh et al., 2013).
Molecular Analysis and Docking Studies
Extensive molecular analyses like FT-IR, NBO, HOMO-LUMO, and MEP are conducted to understand the compound's stability, charge distribution, and reactivity. These studies reveal that the carbonyl group often holds a significant negative charge, making it a reactive site in the molecule. Additionally, first hyperpolarizability calculations suggest potential applications in nonlinear optics. Molecular docking studies indicate that specific structural components, such as the fluorine atom attached to the benzene ring, play a crucial role in the molecule's binding capacity, hinting at potential inhibitory activity against specific enzymes and its application in fields like anti-neoplastic research (Mary et al., 2015).
Catalytic and Antimicrobial Applications
Derivatives of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol are also synthesized for their potential catalytic activities and antimicrobial properties. The structural characterization of these derivatives, often involving dicopper(II) complexes, provides insights into their potential as catalysts in various chemical reactions. Additionally, antimicrobial evaluations of these compounds reveal significant to moderate activity, suggesting their possible use in developing new antimicrobial agents (Zhang et al., 2007; Mistry et al., 2016).
Fluorescent Chemosensor Development
Another notable application of these compounds is in the development of fluorescent chemosensors. Pyrazoline derivatives, synthesized through multi-step processes, exhibit unique photophysical properties and demonstrate positive solvatochromism. They can function as effective fluorescent chemosensors, particularly for detecting metal ions like Fe3+ in solutions, showcasing their potential in environmental monitoring and analytical chemistry (Khan, 2020).
properties
IUPAC Name |
1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c1-5(2)11-8(9)7(4-10-11)6(3)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWUPFPRVHJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1448745.png)

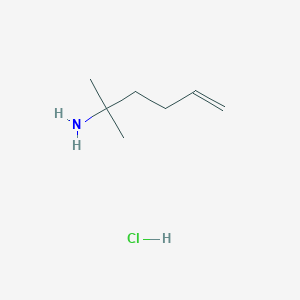

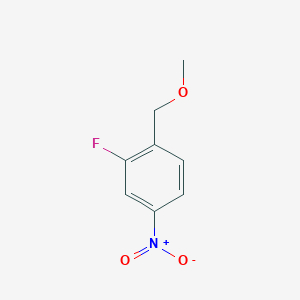

![6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole](/img/structure/B1448752.png)
